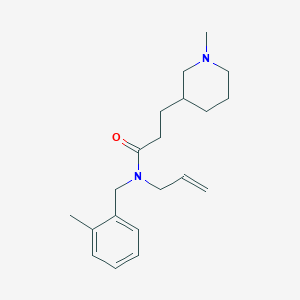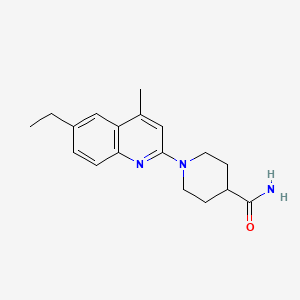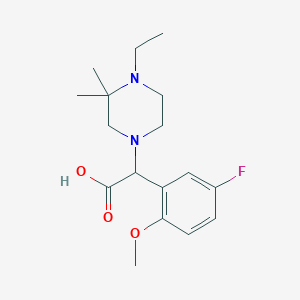
N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as AMPA and is a member of the class of piperidine derivatives.
Mécanisme D'action
The mechanism of action of N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide is not fully understood. However, it is believed to work by binding to specific receptors in the brain and spinal cord that are involved in pain perception. By binding to these receptors, AMPA can effectively block the transmission of pain signals, leading to a reduction in pain sensation.
Biochemical and Physiological Effects:
In addition to its analgesic properties, N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide has also been shown to have other biochemical and physiological effects. For example, studies have demonstrated that AMPA can reduce inflammation and oxidative stress, which are both implicated in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide in lab experiments is its potency. This compound has been shown to be highly effective in reducing pain and inflammation, making it a valuable tool for researchers studying these areas. However, one limitation of using AMPA in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which could limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research on N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide. One area of interest is the development of new analogs of this compound that may have improved potency or reduced toxicity. Another area of research is the investigation of the underlying mechanisms of action of AMPA, which could lead to the development of new drugs for the treatment of pain and inflammation. Additionally, researchers may explore the potential applications of this compound in other areas of medicine, such as cancer treatment or neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide involves several steps. The starting materials include 1-(2-methylbenzyl)piperidin-3-ol, allyl bromide, and N,N-dimethylformamide. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide has been extensively studied for its potential applications in medicine and pharmacology. One of the major areas of research has been the compound's ability to act as an analgesic, or pain-relieving agent. Studies have shown that AMPA can effectively reduce pain in animal models, making it a promising candidate for further research in this area.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]-3-(1-methylpiperidin-3-yl)-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-4-13-22(16-19-10-6-5-8-17(19)2)20(23)12-11-18-9-7-14-21(3)15-18/h4-6,8,10,18H,1,7,9,11-16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYGONRLGBJDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC=C)C(=O)CCC2CCCN(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[allyl(2-methoxybenzyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5902807.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-azaspiro[4.4]nonane-2-carboxamide](/img/structure/B5902819.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]propan-1-amine](/img/structure/B5902820.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902821.png)


![N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1,3-dioxo-2-propylisoindoline-5-carboxamide](/img/structure/B5902847.png)
![2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5902855.png)
![2-(isopropylamino)-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]pyrimidine-5-carboxamide](/img/structure/B5902859.png)
![2-[3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5902867.png)

![3-(butyrylamino)-N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide](/img/structure/B5902880.png)
![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide](/img/structure/B5902895.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902917.png)